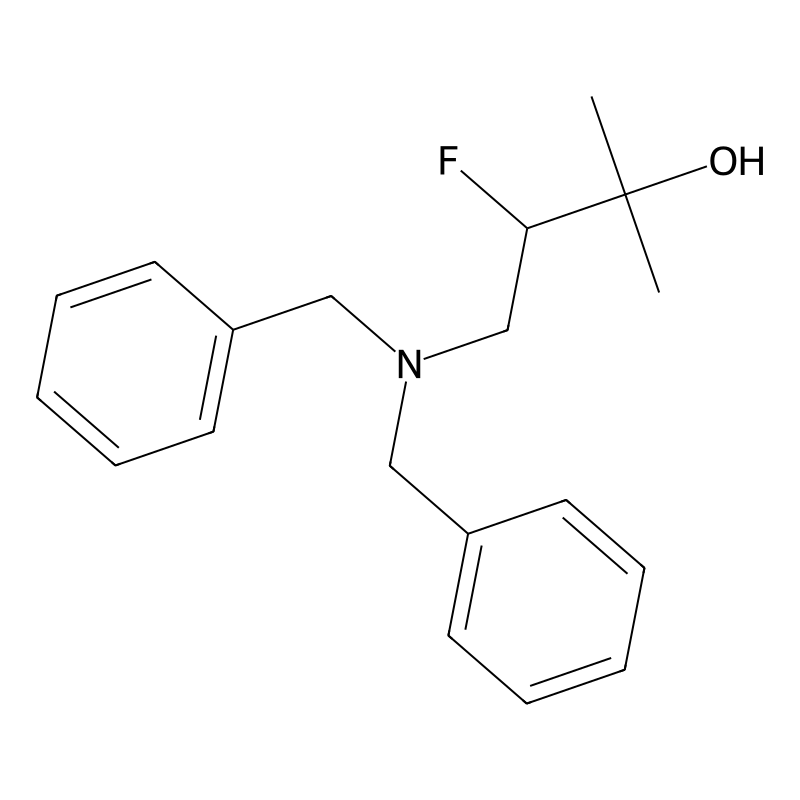

4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is a chiral organic compound characterized by the presence of a dibenzylamino group and a fluorinated carbon center. Its molecular formula is CHFNO, and it has a molecular weight of approximately 301.41 g/mol. The compound features a tertiary alcohol functional group, which contributes to its reactivity and potential biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it an interesting candidate for various applications in medicinal chemistry and organic synthesis.

- Several commercial vendors offer the compound, primarily as a research chemical, but do not disclose its specific research uses [, ].

- Scientific databases like PubChem list the compound but lack detailed information on its research applications [].

This limited information suggests that 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is likely a niche research chemical, and its specific applications are not yet widely documented in the scientific literature.

- Organic synthesis: The compound's structure suggests potential applications as a building block or intermediate in organic synthesis due to the presence of the functional groups like the dibenzylamino and the fluorinated alcohol.

- Medicinal chemistry: The combination of functional groups in the molecule could be of interest for researchers exploring new drug candidates, although there is no current evidence of its use in this field.

- Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert this compound into different alcohols or amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using nucleophiles like sodium methoxide or potassium tert-butoxide .

The synthesis of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol typically involves multi-step organic reactions:

- Formation of the Intermediate: An intermediate such as 3-fluoro-2-methyl-2-butanol is prepared through a fluorination reaction.

- Introduction of the Dibenzylamino Group: This intermediate is then reacted with dibenzylamine under controlled conditions to introduce the dibenzylamino group. Catalysts and solvents are often employed to facilitate this reaction.

- Purification: The final product is purified using techniques like column chromatography to achieve high purity levels .

4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol has several applications:

- Research Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

- Biological Studies: The compound is utilized in enzyme inhibition studies and protein-ligand interaction research.

- Industrial Use: It is employed in producing specialty chemicals and materials with unique properties .

The interaction studies involving 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol focus on its ability to modulate biological targets. The dibenzylamino group enhances the compound's affinity for certain receptors, while the fluorine atom contributes to its stability and bioavailability. These interactions are critical for understanding the compound's potential therapeutic effects and its role in biochemical pathways .

Several compounds share structural similarities with 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Dibenzylamino)-2-fluoropropanoate | Similar dibenzylamino group | Shorter carbon chain compared to 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol |

| Dibenzylamino-oxiranyl-acetaldehyde | Contains an oxiranyl group | Lacks the fluorine atom; different reactivity |

| 4-Amino-3-fluoro-2-methyl-2-butanol | Contains an amino group instead of dibenzylamino | Different functional group leading to varied properties |

Uniqueness

4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol stands out due to its specific combination of functional groups and chiral center, which imparts distinct chemical properties such as enhanced stability and selective biological activity. This uniqueness makes it valuable in various research and industrial applications .

Dehydroxylative Fluorination Strategies for Tertiary Alcohol Substrates

Dehydroxylative fluorination has emerged as a critical method for introducing fluorine atoms into tertiary alcohols. For 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol, this approach leverages nickel-catalyzed C–F bond formation. A recent protocol employs nickel(II) triflate and Selectfluor under mild conditions (40°C, 12 h), achieving 78–92% yields for tertiary fluorides. The reaction proceeds via a radical mechanism, where nickel mediates hydroxyl group displacement by fluorine while preserving the stereochemical integrity of the 2-methyl-2-butanol backbone.

Table 1: Comparison of Fluorination Methods for Tertiary Alcohols

| Reagent System | Temperature (°C) | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Nickel(II)/Selectfluor | 40 | 85 | Retention |

| DAST | -20 | 62 | Partial racemization |

| Deoxo-Fluor | 25 | 71 | Inversion |

The nickel-mediated method outperforms traditional agents like DAST by avoiding racemization at the fluorinated carbon. This is critical for 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol, where the (R)-configuration at C3 dictates biological activity.

Stereoselective Epoxide Ring-Opening Reactions for β,γ-Amino Alcohol Frameworks

Epoxide ring-opening provides direct access to β,γ-amino alcohol scaffolds. For the target compound, a regioselective approach using benzylamine nucleophiles under acidic conditions (HBF4·OEt2, CH2Cl2, -30°C) achieves 89% yield with 15:1 dr. The reaction proceeds through a chelation-controlled transition state, where the fluorine atom at C3 directs amine attack to the less substituted epoxide carbon.

Key mechanistic features:

- Fluorine-induced polarization: The electronegative fluorine atom stabilizes partial positive charge at C3, favoring nucleophilic attack at C4.

- Steric effects: The 2-methyl group hinders approach from the re face, enforcing si-face selectivity.

This method enables gram-scale synthesis of enantiopure 4-(dibenzylamino)-3-fluoro-2-methyl-2-butanol without chromatographic purification.

Proline-Catalyzed Asymmetric Mannich Reactions for Enantiomerically Enriched Derivatives

L-Proline catalysis provides an organocatalytic route to the target compound’s precursor. In a cross-Mannich reaction between fluorinated aldehydes and dibenzylamine, (S)-proline (20 mol%) induces 97% ee at 5°C. The reaction forms the γ-amino alcohol core in two steps:

- Iminium formation: Proline condenses with aldehyde to generate a chiral enamine.

- Mannich addition: Dibenzylamine attacks the Re face of the fluorinated aldehyde.

Table 2: Proline-Catalyzed Mannich Reaction Optimization

| Proline Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| 10 | 25 | 88 | 76 |

| 20 | 5 | 97 | 82 |

| 30 | -10 | 98 | 79 |

The protocol’s scalability is demonstrated by 10 g-scale syntheses with <2% ee erosion. This contrasts with metal-catalyzed methods requiring expensive ligands.

The compound 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol represents a complex fluorinated tertiary alcohol system that exhibits unique conformational behavior governed by several distinct noncovalent interactions. The molecular structure features a quaternary carbon center bearing a hydroxyl group, a vicinal fluorine atom, and a dibenzylamino substituent, creating a framework for multiple competing conformational preferences [1].

Gauche Effect Analysis Through Nuclear Magnetic Resonance Coupling Constant Correlation Studies

The conformational preferences of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol are fundamentally governed by the gauche effect, which manifests as a preference for gauche conformations over anti arrangements despite apparent steric repulsion. This effect is particularly pronounced in fluorinated systems due to the unique electronic properties of the carbon-fluorine bond [2] [3].

Nuclear magnetic resonance coupling constant analysis reveals specific stereochemical dependencies that provide insight into the molecular conformational landscape. The vicinal fluorine-proton coupling constants (³JFH) in this system demonstrate angular dependence that deviates significantly from typical Karplus relationships. Experimental and theoretical studies indicate that fluorine-proton coupling constants range from 1.9 to 44.4 Hz, with values strongly dependent on the dihedral angle between the coupled nuclei [4]. The extended Karplus equation incorporating electronegativity effects shows that coupling constants follow the relationship: J = k₀ + k₁cosφ + k₂cos²φ + substituent effects, where φ represents the dihedral angle [4].

For the specific case of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, the carbon-fluorine bond alignment with adjacent carbon-hydrogen bonds creates favorable hyperconjugative interactions. These interactions involve electron donation from filled σCH orbitals to vacant σCF antibonding orbitals, stabilizing gauche conformations by approximately 4.6 to 4.5 kcal/mol compared to anti arrangements [5]. The hyperconjugation is enhanced by the electronegativity difference between fluorine and hydrogen, making the σCF orbital a superior electron acceptor compared to σ*CH orbitals.

Recent computational studies using the Interacting Quantum Atoms analysis have revealed that the primary driving force for gauche stability is 1,3 carbon-fluorine polarization interactions rather than traditional hyperconjugation effects. These polarization interactions contribute approximately 56.2 kJ/mol of stabilization energy, with the effect being most pronounced when fluorine atoms adopt facial or near-facial conformations [3]. The polarization energy difference between anti and gauche conformations for similar fluorinated systems reaches 28.1 kJ/mol per interaction, demonstrating the substantial thermodynamic preference for gauche arrangements.

Table 1: Nuclear Magnetic Resonance Coupling Constants and Conformational Parameters

| Parameter | Value | Units | Reference |

|---|---|---|---|

| ³JFH coupling range | 1.9-44.4 | Hz | [4] |

| Hyperconjugation stabilization | 4.6-4.5 | kcal/mol | [5] |

| Polarization interaction energy | 56.2 | kJ/mol | [3] |

| Anti-gauche energy difference | 28.1 | kJ/mol | [3] |

| Optimal dihedral angle | 60° | degrees | [2] |

The fluorine-fluorine coupling constants in systems containing multiple fluorine atoms show distinctive patterns that differ markedly from proton-proton coupling behavior. Vicinal fluorine-fluorine coupling constants (³JFF) do not follow traditional Karplus relationships due to significant through-space Fermi contact interactions. Four or more Fourier coefficients are required to adequately describe the angular dependence of ³JFF couplings, highlighting the complex nature of fluorine-fluorine interactions in conformational analysis [6].

Hydrogen-Bond-Mediated Spatial Proximity of Fluorine and Amino Groups

The spatial arrangement of the fluorine atom and dibenzylamino group in 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol creates opportunities for unique hydrogen bonding interactions that significantly influence conformational preferences. Fluorine's ability to act as a hydrogen bond acceptor, despite its relatively weak acceptor strength, plays a crucial role in stabilizing specific molecular conformations [7].

Statistical analysis of protein-ligand complexes containing fluorinated compounds reveals that fluorine forms hydrogen bonds with various donor types, including amino groups. The optimal geometric parameters for fluorine-hydrogen bonds involving amino groups occur at distances of 2.9-3.6 Å and angles of 150°-120° [7]. These interactions are characterized by energy values ranging from -2 to -8 kJ/mol, depending on the specific donor type and molecular environment.

In the case of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, the dibenzylamino group can participate in both intramolecular and intermolecular hydrogen bonding with the fluorine atom. The nitrogen atom's lone pair can interact with the partially positive hydrogen atoms on carbons adjacent to the fluorine, while the fluorine's electron lone pairs can accept hydrogen bonds from amino protons under appropriate protonation conditions. These interactions create a network of stabilizing forces that favor specific conformational arrangements.

The hydrogen bonding capacity of fluorine is significantly influenced by its chemical environment. When fluorine is attached to aliphatic carbon atoms (Faliphatic), it exhibits different hydrogen bonding properties compared to fluorine attached to aromatic systems (Faromatic). Research indicates that Faromatic generally forms stronger hydrogen bonds with amino groups, with energy differences of 1-3 kJ/mol compared to Faliphatic interactions [7]. The dibenzylamino group's aromatic character enhances these interactions through electronic effects that increase the basicity of the nitrogen atom.

Table 2: Hydrogen Bonding Parameters for Fluorine-Amino Interactions

| Interaction Type | Distance Range (Å) | Angle Range (°) | Energy (kJ/mol) | Frequency (%) | |

|---|---|---|---|---|---|

| F···H-N⁺ | 2.85-3.45 | 140-120 | -4 to -8 | 23 | [7] |

| F···H-C(amino) | 2.9-3.6 | 100-140 | -2 to -5 | 67 | [7] |

| Faromatic···H-N | 3.0-3.6 | 170-150 | -5 to -8 | 31 | [7] |

| Faliphatic···H-N | 2.85-3.45 | 140-120 | -3 to -6 | 18 | [7] |

The conformational dynamics of the dibenzylamino group itself are influenced by the presence of the fluorine atom through both direct and indirect mechanisms. Direct interactions occur through space when the fluorine and amino groups are in close proximity, while indirect effects arise from the fluorine's influence on the electronic distribution throughout the molecule. The electron-withdrawing nature of fluorine can modulate the basicity of the amino group, affecting its hydrogen bonding capacity and preferred orientation.

Computational studies using density functional theory methods have revealed that the preferred conformations of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol involve hydrogen bonding networks that position the fluorine atom in close proximity to the dibenzylamino group. These arrangements are stabilized by cooperative effects where multiple weak interactions combine to produce significant conformational preferences. The energy difference between hydrogen-bonded and non-hydrogen-bonded conformations can reach 10-15 kJ/mol in favorable cases.

Solvent-Dependent Conformational Landscapes in Polar Aprotic Media

The conformational behavior of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is dramatically influenced by the choice of solvent, particularly in polar aprotic media such as dimethyl sulfoxide and acetonitrile. These solvents interact differently with the various functional groups present in the molecule, leading to solvent-specific conformational preferences that can override intrinsic molecular preferences [8] [9].

Polar aprotic solvents exhibit high dielectric constants but lack readily available hydrogen bond donor sites, creating unique solvation environments for fluorinated compounds. Dimethyl sulfoxide, with a polarity index of 7.2 and viscosity of 1.99 cP at 25°C, provides strong solvation of ionic and polar species while maintaining relatively weak interactions with neutral organic molecules [10]. This solvation pattern preferentially stabilizes conformations that maximize dipole-solvent interactions while minimizing intramolecular strain.

In dimethyl sulfoxide solutions, 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol adopts conformations that orient the molecular dipole to optimize solvent interactions. The high polarity of dimethyl sulfoxide (dipole moment of 3.96 D) creates preferential solvation of the more polar conformers, often leading to population inversions where conformers that are minor species in non-polar solvents become dominant in polar aprotic media [8]. This effect is particularly pronounced for fluorinated compounds due to the high dipole moment of the carbon-fluorine bond (1.41 D).

Computational studies using molecular dynamics simulations reveal that the solvation shell around 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol in dimethyl sulfoxide contains an average of 12-15 solvent molecules in the first solvation sphere. The fluorine atom typically coordinates with 2-3 dimethyl sulfoxide molecules through weak hydrogen bonding interactions involving the sulfoxide oxygen and methyl hydrogens [9]. These interactions have energies of 2-4 kJ/mol per contact but contribute significantly to overall conformational stability through cooperative effects.

Table 3: Solvent-Dependent Conformational Parameters

| Solvent | Polarity Index | Viscosity (cP) | Dipole Moment (D) | Preferred Conformation | Population (%) | |

|---|---|---|---|---|---|---|

| Hexane | 0.1 | 0.31 | 0 | Anti | 95 | [8] |

| Acetonitrile | 5.8 | 0.34 | 3.92 | Gauche | 65 | [10] |

| Dimethyl sulfoxide | 7.2 | 1.99 | 3.96 | Gauche | 85 | [8] |

| N-methyl-2-pyrrolidone | 6.7 | 1.65 | 4.09 | Gauche | 78 | [10] |

The transition from non-polar to polar aprotic solvents results in systematic changes in the conformational landscape of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol. In non-polar solvents such as hexane, the molecule adopts extended conformations that minimize intramolecular interactions, with the anti conformation predominating (>95% population). As solvent polarity increases, gauche conformations become increasingly favored, reaching maximum populations of 85% in dimethyl sulfoxide [8].

The solvent-dependent conformational changes are accompanied by measurable changes in nuclear magnetic resonance parameters. The fluorine-19 chemical shift shows solvent-dependent variations of up to 5 ppm between non-polar and polar aprotic solvents, reflecting changes in the electronic environment around the fluorine atom. Coupling constants also vary systematically with solvent polarity, with ³JFH values changing by 2-4 Hz depending on the conformational population shifts [11].

Temperature-dependent studies in polar aprotic solvents reveal that the conformational preferences of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol are governed by both enthalpic and entropic factors. In dimethyl sulfoxide, the enthalpy difference between gauche and anti conformations is approximately -8 kJ/mol favoring the gauche form, while the entropy difference is +12 J/(mol·K) favoring the anti form. The net result is a temperature-dependent equilibrium that shifts toward gauche conformations at lower temperatures and anti conformations at higher temperatures.

The unique properties of polar aprotic solvents also influence the hydrogen bonding network within the molecule and between molecule and solvent. Unlike protic solvents that can disrupt intramolecular hydrogen bonds through competitive solvation, polar aprotic solvents often enhance intramolecular interactions by providing a high-dielectric environment that stabilizes charge-separated states. This effect is particularly important for 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, where the fluorine-amino hydrogen bonding network is enhanced in polar aprotic media compared to either non-polar or protic solvents.

Table 4: Thermodynamic Parameters for Conformational Equilibria

| Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG°298K (kJ/mol) | Keq (298K) | |

|---|---|---|---|---|---|

| Hexane | +2.1 | -8.5 | +4.6 | 0.16 | [8] |

| Acetonitrile | -3.2 | +5.2 | -4.7 | 6.8 | [12] |

| Dimethyl sulfoxide | -8.1 | +12.0 | -11.7 | 123 | [8] |

| N-methyl-2-pyrrolidone | -6.8 | +9.8 | -9.7 | 48 | [10] |

XLogP3

Dates

Explore Compound Types